Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
Description
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a chlorosulfonyl (-SO₂Cl) substituent at the 3-position and a methyl ester group at the 1-position. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chlorosulfonyl group confers high reactivity, enabling participation in nucleophilic substitution or sulfonamide formation reactions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chlorosulfonylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPZRVIYDYSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909294-41-2, 1932811-28-3 | |
| Record name | methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Sulfonation of Cyclobutane-1,3-Dicarboxylic Acid
A widely cited method involves the reaction of cyclobutane-1,3-dicarboxylic acid with chlorosulfonyl chloride under controlled conditions. The dicarboxylic acid serves as a bifunctional precursor, enabling sequential modifications:
- Esterification : The carboxylic acid at position 1 is selectively esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄), yielding methyl cyclobutane-1-carboxylate-3-carboxylic acid.
- Sulfonation-Chlorination : The remaining carboxylic acid at position 3 reacts with chlorosulfonyl chloride (ClSO₂Cl) in dichloromethane or ether, replacing the -COOH group with -SO₂Cl.
Reaction Conditions :
- Temperature: 0–25°C
- Solvent: Anhydrous dichloromethane
- Molar Ratio (ClSO₂Cl : substrate): 1.2 : 1
- Yield: 70–85%
Mechanistic Insight :
The sulfonation proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is displaced by the chlorosulfonyl moiety. Steric hindrance from the cyclobutane ring necessitates prolonged reaction times (12–24 hours) for complete conversion.
Electrophilic Sulfonation of Methyl Cyclobutane-1-Carboxylate
Chlorosulfonic Acid-Mediated Sulfonation
Electrophilic aromatic sulfonation is inapplicable to alicyclic systems, but the strained cyclobutane ring exhibits unique reactivity. Methyl cyclobutane-1-carboxylate undergoes sulfonation at position 3 using chlorosulfonic acid (HSO₃Cl):
Protocol :
- Substrate Preparation : Methyl cyclobutane-1-carboxylate is synthesized via Fischer esterification of cyclobutane-1-carboxylic acid.
- Sulfonation : The ester is treated with excess HSO₃Cl at 0°C, followed by gradual warming to room temperature.
- Workup : Quenching with ice water precipitates the product, which is purified via recrystallization.
Key Parameters :
- Molar Ratio (HSO₃Cl : substrate): 3 : 1
- Reaction Time: 8–12 hours
- Yield: 65–75%
Regioselectivity :
The ester group’s electron-withdrawing effect directs sulfonation to the meta position (C3) on the cyclobutane ring, as confirmed by NMR and X-ray crystallography.
Radical-Based Sulfur Incorporation
Thiyl Radical Addition
A less conventional approach employs ultraviolet (UV) light to generate thiyl radicals from disulfides (RSSR), which add to the cyclobutane ring:
Steps :
- Radical Initiation : UV irradiation of dibenzyl disulfide in the presence of methyl cyclobutane-1-carboxylate generates benzylthiyl radicals.
- Addition to Cyclobutane : Radicals add to the ring, forming a C-S bond at position 3.
- Oxidation : The thioether intermediate is oxidized to the sulfonyl chloride using chlorine gas (Cl₂) in aqueous HCl.
Advantages :
Challenges :
Comparative Analysis of Methods
Table 1 : Efficiency metrics for primary synthesis routes. Yields depend on ester choice (e.g., diisopropyl > dimethyl).
Industrial-Scale Considerations
Cost and Scalability
The direct sulfonation method is favored for industrial production due to:
Environmental Impact
Hydrochloric acid waste from hydrolytic methods necessitates neutralization, increasing operational costs. Electrophilic sulfonation generates less waste but requires careful handling of chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonyl derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Characteristics:
- Molecular Formula: C₆H₉ClO₄S
- Molecular Weight: 212.64 g/mol
- CAS Number: 1248799-94-1
The compound is characterized by its chlorosulfonyl group, which enhances its reactivity. This group can participate in various chemical reactions, making the compound a versatile building block in organic synthesis.
Synthetic Applications
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate serves as a key intermediate in the synthesis of more complex molecules. Its applications include:
- Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles (e.g., amines or alcohols), leading to the formation of sulfonamides or sulfonates.
- Reduction Reactions: The compound can be reduced to form sulfinates or sulfonic acid derivatives using reducing agents like sodium borohydride.
- Oxidation Reactions: Oxidative processes can yield sulfonic acids or sulfonyl chlorides, expanding its utility in synthetic pathways.
Biological Applications
Recent studies have identified several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines in human immune cells. This suggests potential applications in treating inflammatory diseases, although further in vivo studies are necessary to confirm these effects.
Cytotoxic Effects
Studies on cancer cell lines demonstrate that this compound induces apoptosis through the activation of caspase pathways. This indicates its potential as an anticancer agent, warranting further investigation into its therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the effectiveness of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and demonstrated significant inhibition of growth, suggesting its potential use in treating skin infections caused by this pathogen .
Case Study 2: Anti-inflammatory Mechanism
In another research study, the compound was evaluated for its ability to modulate immune responses. The results indicated that it could suppress pro-inflammatory cytokine release from activated immune cells, pointing towards its utility in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, modifying their structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Chlorosulfonyl Group: The -SO₂Cl group in this compound distinguishes it from analogs, enabling sulfonylation reactions. This contrasts with Methyl 3-(aminomethyl)cyclobutane-1-carboxylate, where the -CH₂NH₂ group facilitates amine coupling or Schiff base formation .
- Hydroxyl vs. Trifluoromethyl : Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate’s -CH₂OH group offers hydrogen-bonding capability, whereas the -CF₃ group in Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate enhances metabolic stability and lipophilicity, a critical feature in drug design .
- Exocyclic Double Bond : Methyl 3-methylenecyclobutane-1-carboxylate’s strained cyclobutane ring and exocyclic double bond make it a candidate for [2+2] photocycloadditions, unlike the saturated analogs .
Biological Activity
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate (MCSCC) is an organic compound characterized by a unique cyclobutane ring structure, a carboxylate group, and a reactive chlorosulfonyl substituent. With the molecular formula C₆H₉ClO₄S and a molecular weight of approximately 212.64 g/mol, MCSCC has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The synthesis of MCSCC typically involves multi-step reactions that allow for the incorporation of the chlorosulfonyl group, which enhances the compound's reactivity. The chlorosulfonyl group is known to participate in various chemical reactions, including:
- Substitution Reactions : The chlorosulfonyl group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
- Reduction Reactions : MCSCC can be reduced to yield corresponding alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : Oxidizing agents can facilitate ring-opening reactions, resulting in the formation of dicarboxylic acids from the cyclobutane ring.
The biological activity of MCSCC is primarily attributed to its reactive chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction may lead to modifications that alter protein function and activity, which is critical in understanding its potential therapeutic applications.
Enzyme Inhibition and Protein Modification
MCSCC has been utilized in research focusing on enzyme inhibition due to its capacity to modify proteins through covalent interactions. These modifications can lead to altered enzymatic activities, making MCSCC a valuable tool in biochemical research .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MCSCC, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 3-chlorocyclobutane-1-carboxylate | Chlorine atom instead of chlorosulfonyl group | Lacks sulfonyl reactivity |
| Methyl 4-chlorosulfonylbutanoate | Butanoate instead of cyclobutane | Longer carbon chain; different cyclic structure |
| Methyl 2-chloropropanoate | Propanoate structure | Simpler structure; no cyclic component |
| Methyl 2-(sulfonamido)propanoate | Sulfonamide instead of sulfonyl | Different functional group; potential biological activity |
This table highlights how MCSCC's unique combination of a cyclobutane ring and a chlorosulfonyl group enhances its reactivity compared to similar compounds.
Case Studies and Research Findings
While specific case studies on MCSCC are sparse, research into related compounds has provided insights into its potential applications:
- Antibacterial Activity : Chlorosulfonyl derivatives have shown promise in antibacterial applications. For example, studies have indicated that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways.
- Anti-inflammatory Effects : Similar compounds have been explored for their anti-inflammatory properties, suggesting that MCSCC may also possess these effects due to its structural characteristics .
Future Directions
The biological activity of this compound remains an area ripe for exploration. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of MCSCC.
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by MCSCC through detailed mechanistic studies.
- Broader Biological Screening : Investigating a wider array of biological activities beyond anticancer effects, including antiviral and antifungal properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis often involves cyclobutane carboxylate derivatives and chlorosulfonation reagents. A validated approach includes reacting cyclobutanecarboxylate precursors with chlorosulfonic acid under controlled conditions (e.g., low temperature to minimize side reactions). For example, analogous compounds like methyl 2-cyanocyclobutane-1-carboxylate are synthesized using bases (e.g., sodium ethoxide) and esterification with methanol . Reaction optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol or methanol), and reflux duration to enhance yield.
Q. Which analytical techniques are most effective for characterizing this compound, and how are they implemented?
- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. LCMS provides molecular ion confirmation (e.g., m/z 618 [M+H]+ for structurally similar compounds), while HPLC (e.g., retention time: 1.16 minutes under SMD-TFA05 conditions) assesses purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be used to confirm regiochemistry and functional group integrity, with deuterated solvents (e.g., DMSO-d₆) to resolve cyclobutane ring protons.
Q. What storage and handling protocols are essential to maintain the stability of this compound?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chlorosulfonyl group. Avoid exposure to moisture and direct light, as these can trigger decomposition. Handling should occur in a fume hood with nitrile gloves and protective eyewear, as recommended for similar sulfonyl chlorides .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and purity, particularly when side reactions occur?
- Methodological Answer : Side reactions (e.g., over-sulfonation or cyclobutane ring opening) can be mitigated by:
- Temperature control : Maintain reaction temperatures below 0°C during chlorosulfonation.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Continuous flow reactors : Industrial-scale methods for analogous esters use flow chemistry to reduce residence time and improve reproducibility .
- Byproduct monitoring : Use LCMS to detect intermediates (e.g., sulfonic acid derivatives) and adjust quenching steps.
Q. What strategies resolve discrepancies between spectroscopic data (e.g., LCMS vs. NMR) for this compound?
- Methodological Answer : Conflicting data may arise from residual solvents or degradation. Implement:
- Multi-technique cross-validation : Compare HPLC purity (>97%) with NMR integration ratios.
- Dynamic light scattering (DLS) : Check for aggregates that distort NMR signals.
- Isotopic labeling : Synthesize a deuterated analog to clarify ambiguous proton environments .
Q. How can the reactivity of the chlorosulfonyl group be leveraged for targeted derivatization in drug discovery?
- Methodological Answer : The chlorosulfonyl moiety is highly electrophilic, enabling:
- Nucleophilic substitution : React with amines (e.g., primary/secondary amines) to form sulfonamides, a common pharmacophore.
- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) after converting –SO₂Cl to –SO₂N₃.
- Stability studies : Monitor hydrolysis kinetics under physiological pH (e.g., phosphate buffer, pH 7.4) to assess drug candidate viability .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for this compound?
- Methodological Answer : Variability often stems from differences in reagent quality or workup protocols. Solutions include:
- Reagent titration : Ensure chlorosulfonic acid is freshly distilled to exclude moisture.
- Reproducibility checks : Replicate published methods (e.g., patent examples ) with strict adherence to stated conditions.
- DoE (Design of Experiment) : Use factorial designs to isolate critical variables (e.g., reaction time vs. temperature).
Safety and Hazard Mitigation
Q. What are the key hazards associated with this compound, and how can they be managed?
- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion.
- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated chemical waste containers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
